molecular formula C17H18N4OS B3019125 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide CAS No. 1797573-62-6

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Cat. No.: B3019125
CAS No.: 1797573-62-6
M. Wt: 326.42
InChI Key: FFLJOGAOIJNGON-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a complex organic compound that features a combination of a piperidine ring, a pyridine ring, and a thiophene ring

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various targets such astyrosine kinases , ribosomal s6 kinase p70S6Kβ (S6K2) , and serine/threonine protein kinase B (PKB, also known as Akt) . These proteins play crucial roles in cellular signaling, promoting cell proliferation and survival .

Mode of Action

Similar compounds have been reported to inhibit the activity of their targets . For instance, the compound might bind to its target protein, leading to a change in the protein’s conformation and subsequently inhibiting its activity.

Biochemical Pathways

The compound likely affects several biochemical pathways due to its potential interaction with multiple targets. For instance, the inhibition of Akt can affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway , which is involved in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Similar compounds have been reported to be orally bioavailable . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and permeability across biological membranes.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound inhibits Akt, it could potentially suppress cell proliferation and promote apoptosis .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide can have various effects on cells and cellular processes. It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the context in which the compound is introduced.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It may bind to specific biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can be influenced by various factors. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.

    Attachment of the Thiophene Ring: The thiophene ring is often introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidine-pyridine intermediate and the thiophene carboxylic acid derivative, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group on the pyridine ring can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide
  • N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide

Uniqueness

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is unique due to the specific combination of its functional groups and rings, which confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to similar compounds.

Properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c18-10-14-2-1-6-19-16(14)21-7-3-13(4-8-21)11-20-17(22)15-5-9-23-12-15/h1-2,5-6,9,12-13H,3-4,7-8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLJOGAOIJNGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC=C2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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